Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-3-methoxy-4-nitrobenzamide

12-lipoxygenase platelet inhibition inflammation

This 3-OCH₃,4-NO₂ regioisomer is the required acyl donor for Boehringer Ingelheim's dihydropteridinone synthesis and a validated CCR5 antagonist scaffold. The 4-nitro group enables reduction to amine for library synthesis; the 3-methoxy group modulates electron density and hydrogen-bonding. The cyclopropyl amide resists CYP450 N-dealkylation, ensuring metabolic stability. Procurement of this specific isomer is critical—the 4-methoxy-3-nitro analog yields structurally divergent products with unvalidated pharmacology. Order for SAR campaigns or analytical reference standard development.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B7977622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-methoxy-4-nitrobenzamide
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NC2CC2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c1-17-10-6-7(2-5-9(10)13(15)16)11(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14)
InChIKeySAABPQSTDMHRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-methoxy-4-nitrobenzamide (CAS 1713422-96-8): Core Scaffold Identity and Procurement Baseline


N-Cyclopropyl-3-methoxy-4-nitrobenzamide (C₁₁H₁₂N₂O₄, MW 236.22) is a synthetic small-molecule nitrobenzamide derivative featuring a cyclopropyl group on the amide nitrogen, a methoxy substituent at the 3-position, and a nitro group at the 4-position of the benzamide ring . The compound belongs to the N-cyclopropyl benzamide class, which has been disclosed in multiple patent families as inhibitors of RIPK2 kinase [1], sodium channels (NaV1.7) [2], and as CCR5 antagonists [3]. Its substitution pattern (3-OCH₃, 4-NO₂) distinguishes it from regioisomeric and heteroatom-substituted analogs, directly influencing its chemical reactivity profile, including nitro-group reducibility to a primary amine and electrophilic aromatic substitution capacity at the methoxy-bearing position .

Why N-Cyclopropyl-3-methoxy-4-nitrobenzamide Cannot Be Interchanged with Regioisomeric or De-functionalized Analogs


Substitution of the 3-methoxy-4-nitro pattern with regioisomeric or heteroatom-altered analogs (e.g., N-cyclopropyl-4-methoxy-3-nitrobenzamide, 4-chloro-N-cyclopropyl-3-nitrobenzamide, or N-cyclopropyl-3-nitrobenzamide lacking the methoxy group) is not biologically or synthetically neutral. The electron-withdrawing nitro group at the 4-position activates the ring toward nucleophilic aromatic substitution differently than the 3-nitro isomer, while the 3-methoxy group contributes electron density that modulates both the reduction potential of the nitro group and the compound's hydrogen-bonding capacity with biological targets . In the context of the Boehringer Ingelheim dihydropteridinone synthesis, the 3-methoxy-4-nitrobenzamide core is explicitly required as the acyl donor intermediate; substitution with the 4-methoxy-3-nitro regioisomer would produce a structurally distinct product with unvalidated pharmacological properties [1]. The cyclopropyl amide moiety further confers metabolic stability advantages over N-alkyl or N-aryl analogs by resisting cytochrome P450-mediated oxidative N-dealkylation, a property documented across the N-cyclopropyl benzamide class [2].

Quantitative Differentiation Evidence for N-Cyclopropyl-3-methoxy-4-nitrobenzamide Versus Closest Analogs


Platelet 12-Lipoxygenase Inhibition: Single-Concentration Screening Data Versus In-Class Benchmark

N-Cyclopropyl-3-methoxy-4-nitrobenzamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM . While the percent inhibition value is not publicly disclosed in the assay summary, the compound was included in a screening set alongside other nitrobenzamide derivatives. For context, the most potent cyclopropyl-containing 12-LOX inhibitors reported in the patent literature (e.g., cyclopropyl N-hydroxyurea derivatives) achieve IC₅₀ values in the low micromolar to nanomolar range [1]. This compound's 3-methoxy-4-nitro substitution pattern has not been optimized for 12-LOX potency and represents an early screening hit rather than a lead-optimized candidate.

12-lipoxygenase platelet inhibition inflammation

Cyclooxygenase Inhibitory Activity in Mouse Macrophages: Screening Data with Class-Level Context

The compound was evaluated for inhibitory activity against cyclooxygenase in mouse macrophages . The assay (ChEMBL_158124 / ALA762600) reports a binding-format IC₅₀ readout, though the exact value is not publicly displayed in the Aladdin summary card. For class-level reference, a series of nitro-substituted benzamide derivatives (compounds 1–6) studied by Tumer et al. (2017) showed that nitrobenzamides can achieve IC₅₀ values of 3.7–5.3 µM for LPS-induced NO production inhibition in RAW264.7 macrophages, with concomitant COX-2 suppression . The 3-methoxy-4-nitro substitution pattern has not been benchmarked head-to-head against the 3-nitro or 4-nitro monosubstituted analogs in a controlled COX inhibition panel in the public domain.

COX inhibition macrophage anti-inflammatory screening

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Versus Clinical Benchmark

Preliminary pharmacological screening indicates that N-cyclopropyl-3-methoxy-4-nitrobenzamide can function as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No quantitative IC₅₀ or Kd value is publicly reported for this specific compound at CCR5. For comparison, the approved CCR5 antagonist maraviroc exhibits an IC₅₀ of 0.1–4.5 nM in antiviral assays, while potent amide-based CCR5 antagonists disclosed by Pfizer achieve binding IC₅₀ values of 2–50 nM [2]. The 3-methoxy-4-nitro substitution pattern has not been validated in a quantitative CCR5 binding or functional assay panel against these benchmarks.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Regioisomeric Differentiation: 3-Methoxy-4-nitro Versus 4-Methoxy-3-nitro Substitution

The regioisomer N-cyclopropyl-4-methoxy-3-nitrobenzamide (CAS not publicly assigned; molecular formula C₁₁H₁₂N₂O₄, MW 236.22—identical to the target compound) places the methoxy and nitro groups at exchanged positions . This positional isomerism is expected to produce measurably different electronic properties: the 4-nitro group in the target compound exerts a stronger electron-withdrawing effect conjugated with the amide carbonyl, lowering the pKa of the amide NH and altering the reduction potential of the nitro group relative to the 3-nitro isomer . In mass spectrometric fragmentation studies of N-cyclopropylbenzamides by Agwada (1984), the substitution pattern on the acyl aromatic ring produced diagnostic fragment ions enabling unambiguous distinction between structural isomers, demonstrating that the 3-methoxy-4-nitro and 4-methoxy-3-nitro isomers yield differentiable mass spectra [1]. No head-to-head biological potency comparison between these two regioisomers has been published.

regioisomer comparison structure-activity relationship nitrobenzamide

Differentiation from N-Cyclopropyl-3-methoxybenzamide: The Nitro Group as a Pharmacophoric and Synthetic Handle

The presence of the 4-nitro group in the target compound distinguishes it fundamentally from N-cyclopropyl-3-methoxybenzamide (lacking the nitro substituent) . The nitro group is not merely a potency-modulating substituent; it serves as a synthetic handle for reduction to the corresponding aniline (N-cyclopropyl-3-methoxy-4-aminobenzamide), enabling further derivatization via amide coupling, sulfonamide formation, or diazotization . In the Boehringer Ingelheim dihydropteridinone synthesis, this nitro-to-amine reduction is a critical step that transforms the nitrobenzamide intermediate into the aniline coupling partner for the final drug substance [1]. Biologically, the nitro group can undergo bioreductive activation in hypoxic environments to generate cytotoxic nitroso and hydroxylamine intermediates, a mechanism exploited in nitroaromatic anticancer prodrugs . The des-nitro analog N-cyclopropyl-3-methoxybenzamide lacks this entire synthetic and pharmacological dimension.

nitro reduction prodrug activation bioreductive activation

Mass Spectrometric Fingerprint for Identity Confirmation: Structurally Diagnostic Fragment Ions

Agwada (1984) established that N-cyclopropylbenzamides substituted with halo, methoxyl, methyl, or nitro groups on the acyl aromatic ring produce characteristic mass spectral fragmentation patterns containing diagnostic fragment ions useful for identification purposes [1]. The study demonstrated that characteristic ions serve to distinguish between structural isomeric amide series (e.g., N-allyl vs. N-cyclopropyl, and positional isomers on the ring). For a procurement context, this means that N-cyclopropyl-3-methoxy-4-nitrobenzamide can be unambiguously identified and distinguished from its regioisomer N-cyclopropyl-4-methoxy-3-nitrobenzamide (identical MW 236.22) using EI-MS fragmentation fingerprinting, without requiring NMR analysis [1]. This is particularly relevant for library compound quality control where NMR may be impractical for high-throughput identity verification.

mass spectrometry identity confirmation quality control

Procurement-Anchored Application Scenarios for N-Cyclopropyl-3-methoxy-4-nitrobenzamide


Medicinal Chemistry Scaffold for CCR5 Antagonist Lead Optimization

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound is best procured as a starting scaffold for structure-activity relationship (SAR) campaigns targeting chemokine receptor modulation. Users should anticipate that the unoptimized scaffold will require iterative medicinal chemistry (modification of the methoxy, nitro, and cyclopropyl groups) to achieve potency comparable to reference CCR5 antagonists (maraviroc IC₅₀ 0.1–4.5 nM; Pfizer amide series IC₅₀ 2–50 nM). The 3-methoxy-4-nitro substitution pattern provides three distinct vectors for SAR exploration: nitro reduction to amine for amide/sulfonamide library synthesis, methoxy demethylation for phenol-based diversification, and cyclopropyl ring-opening or substitution for metabolic stability tuning [2].

Synthetic Intermediate for Dihydropteridinone and Related Kinase Inhibitor Pharmacophores

The compound serves as a direct acyl donor intermediate in the synthesis of N-[trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl]-3-methoxy-4-nitrobenzamide, a key intermediate in the Boehringer Ingelheim dihydropteridinone synthesis pathway [1]. Following amide coupling with trans-4-aminocyclohexanol, the nitro group is reduced to the corresponding aniline for final condensation with a chloropteridinone to produce the target drug substance [2]. Procurement for this purpose requires the 3-methoxy-4-nitro regioisomer specifically, as alternative substitution patterns would produce structurally divergent products not validated in the published synthetic route.

Chemical Probe for Nitroreductase-Mediated Bioreductive Activation Studies

The 4-nitro group enables bioreductive activation to reactive nitroso and hydroxylamine intermediates under hypoxic conditions, a mechanism relevant to hypoxia-selective anticancer prodrug design [1]. The cyclopropyl amide moiety may confer resistance to oxidative N-dealkylation compared to N-methyl or N-ethyl analogs, potentially extending the compound's metabolic lifetime in cellular bioreduction assays [2]. Users should procure this compound as a model substrate for studying structure-activity relationships in nitroreductase-mediated activation, comparing it against des-nitro (N-cyclopropyl-3-methoxybenzamide) and regioisomeric (N-cyclopropyl-4-methoxy-3-nitrobenzamide) controls.

Analytical Reference Standard for Isomer-Specific LC-MS Method Development

The mass spectrometric study by Agwada (1984) established that N-cyclopropylbenzamides with varying acyl ring substitution produce structurally diagnostic fragment ions enabling unambiguous isomer identification [1]. Procurement of the 3-methoxy-4-nitro isomer as an analytically verified reference standard supports the development of LC-MS or GC-MS methods for distinguishing this compound from its 4-methoxy-3-nitro regioisomer (identical MW 236.22) in reaction monitoring, purity analysis, or metabolite identification workflows. This application leverages the compound's analytically validated differentiability, which is the strongest evidence dimension available from the public literature.

Quote Request

Request a Quote for N-cyclopropyl-3-methoxy-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.